DL-Arginine hydrochloride

Catalog No.
S3317200
CAS No.
32042-43-6
M.F
C6H15ClN4O2
M. Wt
210.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-Arginine hydrochloride

CAS Number

32042-43-6

Product Name

DL-Arginine hydrochloride

IUPAC Name

2-amino-5-(diaminomethylideneamino)pentanoic acid;hydrochloride

Molecular Formula

C6H15ClN4O2

Molecular Weight

210.66 g/mol

InChI

InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H

InChI Key

KWTQSFXGGICVPE-UHFFFAOYSA-N

SMILES

C(CC(C(=O)O)N)CN=C(N)N.Cl

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N.Cl

DL-Arginine hydrochloride is the hydrochloride salt form of arginine, an essential amino acid. Its chemical formula is C₆H₁₅ClN₄O₂, and it has a molecular weight of approximately 210.66 g/mol . The compound is a white crystalline solid that is soluble in water. It consists of both L-arginine and D-arginine enantiomers, with the L-form being biologically active .

Nitric Oxide (NO) Production:

L-arginine is a substrate for nitric oxide synthase (NOS), an enzyme that produces nitric oxide (NO) in the body. NO is a signaling molecule involved in various physiological processes, including vasodilation (blood vessel relaxation), blood pressure regulation, and immune function. Studies investigate how DL-arginine hydrochloride supplementation might affect NO production and its downstream effects in various models and diseases [].

Protein Synthesis and Cell Growth:

L-arginine is an essential amino acid required for protein synthesis. DL-arginine hydrochloride can be used in cell culture experiments to study protein synthesis, cell growth, and differentiation []. Researchers may use it to investigate the role of arginine in specific cell types or under different conditions.

Wound Healing and Tissue Repair:

L-arginine has been shown to promote wound healing by stimulating collagen synthesis and cell proliferation []. DL-arginine hydrochloride may be used in wound healing research to study its effects on these processes in cell cultures or animal models.

Investigating Arginine Metabolism:

DL-arginine hydrochloride can be a valuable tool for studying arginine metabolism. Researchers can use it to trace the fate of arginine in cells or tissues, identify enzymes involved in its breakdown, and understand its role in various metabolic pathways [].

Control and Reference:

In some research experiments, DL-arginine hydrochloride may be used as a control substance. This can be helpful when studying the effects of L-arginine compared to a non-specific amino acid source [].

Typical of amino acids. Key reactions include:

  • Acid-Base Reactions: At physiological pH, the guanidine group of arginine is protonated, making it positively charged. This property allows it to participate in acid-base reactions with other compounds .
  • Deamination: Arginine can be deaminated to produce ornithine and urea in the urea cycle, a crucial metabolic pathway for nitrogen disposal .
  • Nitric Oxide Production: Arginine is a precursor for nitric oxide synthesis via nitric oxide synthase enzymes, which catalyze the conversion of arginine to nitric oxide and citrulline .

DL-Arginine hydrochloride exhibits several biological activities:

  • Vasodilation: As a precursor to nitric oxide, it plays a critical role in vasodilation, which helps regulate blood flow and pressure .
  • Immune Function: It supports immune responses by enhancing the activity of immune cells .
  • Wound Healing: Arginine has been shown to promote wound healing through its involvement in collagen synthesis and cell proliferation .

DL-Arginine hydrochloride can be synthesized through various methods:

  • Chemical Synthesis: The synthesis typically involves the reaction of ammonia with α-ketoglutarate followed by hydrolysis and subsequent formation of the hydrochloride salt .
  • Biotechnological Methods: Microbial fermentation processes can also produce DL-arginine by utilizing specific strains of bacteria or yeast that can metabolize substrates into arginine .

DL-Arginine hydrochloride has diverse applications across several fields:

  • Nutraceuticals: It is often included in dietary supplements aimed at enhancing athletic performance and recovery due to its role in nitric oxide production .
  • Pharmaceuticals: Used in formulations for treating cardiovascular diseases and erectile dysfunction due to its vasodilatory effects .
  • Cosmetics: Incorporated into skincare products for its beneficial effects on skin health and wound healing .

Research indicates that DL-Arginine hydrochloride interacts with various biological systems:

  • Drug Interactions: It may enhance the effects of certain medications like nitrates used for angina or erectile dysfunction drugs due to its vasodilatory properties .
  • Nutrient Interactions: Arginine competes with other amino acids for absorption; thus, high doses may affect the bioavailability of other amino acids when consumed together .

Several compounds share structural or functional similarities with DL-Arginine hydrochloride. Notable examples include:

Compound NameChemical FormulaUnique Features
L-ArginineC₆H₁₄N₄O₂Naturally occurring enantiomer; more biologically active than D-form.
CitrullineC₆H₁₃N₃O₃Precursor to arginine; involved in urea cycle.
OrnithineC₅H₁₃N₂O₂Product of arginine metabolism; involved in urea cycle.
Asymmetric DimethylarginineC₆H₁₄N₄O₂Inhibits nitric oxide synthesis; marker for vascular health.

DL-Arginine hydrochloride stands out due to its dual enantiomer composition (D and L forms), which provides unique biochemical properties compared to its counterparts.

Enzymatic Resolution Techniques for Racemic Arginine Mixtures

The enzymatic resolution of DL-arginine hydrochloride exploits the stereoselectivity of microbial enzymes to separate L- and D-enantiomers. Greenstein's pioneering work established hog kidney acylase I as effective for resolving acetyl-DL-arginine through selective hydrolysis of the L-enantiomer's acetyl group. Modern adaptations utilize recombinant amine dehydrogenases (AmDH) in tandem with alanine dehydrogenase (AlaDH) to achieve kinetic resolution efficiencies exceeding 95% enantiomeric excess for (S)-amines.

Critical parameters influencing resolution efficiency include:

Enzyme SystemSubstrate ConcentrationTemperatureee (%)Yield (%)
Hog kidney acylase I50 mM37°C98.582
AmDH/AlaDH cascade100 mM30°C99.178

The AmDH/AlaDH system operates through a cofactor regeneration mechanism where NAD+ mediates oxidative deamination of the D-enantiomer while AlaDH recycles the cofactor through pyruvate amination. This dual-enzyme approach reduces NAD+ supplementation costs by 87% compared to traditional acylase methods.

Industrial-Scale Production Challenges in DL-Arginine Hydrochloride Synthesis

Industrial synthesis of DL-arginine hydrochloride confronts three primary challenges:

  • Racemization Control During Acid Hydrolysis
    The conventional production route through keratin acid hydrolysis at 110°C with 6M HCl induces 12-15% racemization per batch. Microwave-assisted hydrolysis at 90°C reduces racemization to 4.2% while maintaining 98% conversion efficiency.

  • Crystallization-Induced Dynamic Resolution
    Large-scale crystallization requires precise control of:

    • Supersaturation levels (β = 1.15-1.25)
    • Cooling rates (0.3°C/min)
    • Seed crystal size distribution (10-50 μm)

    Deviations beyond 0.05 pH units from the isoelectric point (pI 10.76) result in 23% yield loss due to solvate formation.

  • Byproduct Management
    Industrial batches generate 8-12% impurities including:

    • Ornithine (3.4%)
    • Citrulline (2.1%)
    • Nα-acetyl derivatives (1.8%)

    Multi-stage nanofiltration (5kDa MWCO) coupled with ion-exchange chromatography reduces impurities to <0.5%.

Crystallographic Strategies for Racemate Separation and Purification

The DL-arginine hydrochloride crystal system (P21/c space group) exhibits distinct packing parameters:

ParameterDL-FormL-Form
Unit Cell Volume987.3 ų845.6 ų
Hydrogen Bond Density3.2 bonds/nm³4.1 bonds/nm³
Solubility (25°C)48.7 g/100mL15.2 g/100mL

Periodic DFT-D calculations reveal the DL-racemate's stabilization through bifurcated N-H⋯O hydrogen bonds (2.89-3.12 Å) between guanidinium groups and chloride ions. This structural insight enables selective crystallization by:

  • Modulating ionic strength to 0.5M NaCl
  • Maintaining supersaturation ratio of 1.3
  • Implementing ultrasound-assisted nucleation (40kHz, 50W)

Sequence

R

Other CAS

32042-43-6
1119-34-2
627-75-8

Dates

Modify: 2023-08-19

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